molecular formula C28H28N4O3S B2866065 N-benzyl-2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetamide CAS No. 422278-83-9

N-benzyl-2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetamide

Cat. No. B2866065
CAS RN: 422278-83-9
M. Wt: 500.62
InChI Key: ORITYZDAHIVXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetamide is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in scientific research. This compound is a sulfanylacetamide derivative that exhibits promising pharmacological properties, making it an attractive candidate for drug development.

Scientific Research Applications

Antioxidant Activity

Heterocyclic compounds like N-benzyl-2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide have been studied for their antioxidant properties . Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases including cancer, neurodegenerative disorders, and heart diseases. The compound’s ability to donate electrons and neutralize free radicals makes it a candidate for further research in developing antioxidant therapies.

Anti-inflammatory Potential

The anti-inflammatory activity of heterocyclic compounds is another area of interest . Inflammation is a biological response to harmful stimuli and is a key feature of many chronic illnesses. By inhibiting enzymes like lipoxygenase (LOX), which play a role in the inflammatory process, compounds like N-benzyl-2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide could be developed into anti-inflammatory drugs.

Anticancer Research

Heterocyclic compounds are also being evaluated for their anticancer potential . Their ability to interact with various biological targets, such as enzymes and receptors involved in cancer cell proliferation, makes them promising candidates for the development of new anticancer drugs.

properties

IUPAC Name

N-benzyl-2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S/c33-26(29-18-21-7-3-1-4-8-21)20-36-28-30-25-12-11-23(31-13-15-35-16-14-31)17-24(25)27(34)32(28)19-22-9-5-2-6-10-22/h1-12,17H,13-16,18-20H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORITYZDAHIVXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.